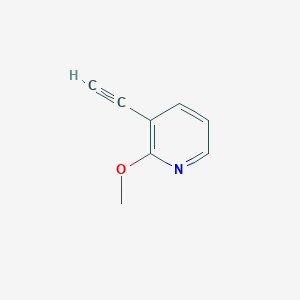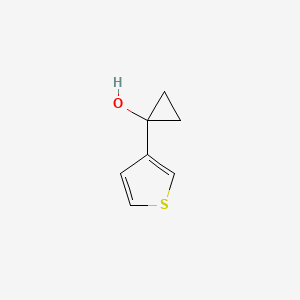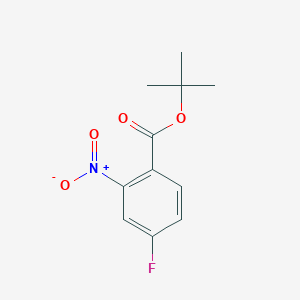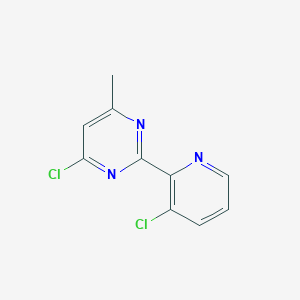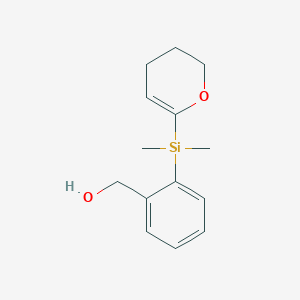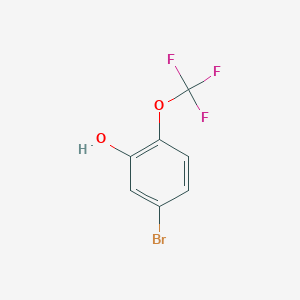
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
説明
The closest compounds I found are “(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride” and “2-(Morpholin-3-yl)acetic acid hydrochloride”. These compounds are solid in physical form . They are stored at normal temperature and in a refrigerator , respectively.
Molecular Structure Analysis
The molecular structure of “2-(Morpholin-3-yl)acetic acid hydrochloride” is represented by the InChI code 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Morpholin-3-yl)acetic acid hydrochloride” include a molecular weight of 181.62, a solid physical form, and a storage temperature of room temperature . It also has an InChI code of 1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H .
科学的研究の応用
Synthesis of Tertiary Aminoalkanol Hydrochlorides
A series of tertiary aminoalkanol hydrochlorides, including those derived from 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride, was synthesized and tested for antitumor activity. These compounds, obtained by nucleophilic addition of Grignard reagents to amino ketone, were explored for their potential in cancer treatment. The study involved confirming the structure of these compounds through NMR and IR spectra, with a particular focus on their potential as biologically active compounds. The absence of a carbonyl stretching band in the IR spectra and the presence of OH proton resonance in the H NMR spectra were noted as key structural features (Isakhanyan et al., 2016).
Antibacterial Activity
A similar study focused on the synthesis of tertiary aminoalkanols hydrochlorides, aiming to identify biologically active compounds, particularly those with antibacterial properties. The study involved synthesizing and testing compounds for their antibacterial activity, highlighting the importance of these compounds in medical research, especially for their potential use in treating bacterial infections (Isakhanyan et al., 2014).
Synthesis of Neurokinin-1 Receptor Antagonist
Another compound related to this compound, a neurokinin-1 receptor antagonist, was developed and tested for its solubility, effectiveness in pre-clinical tests, and potential clinical applications in treating conditions like emesis and depression. The synthesis process and the compound's potential clinical relevance were outlined, highlighting the compound's significance in therapeutic applications (Harrison et al., 2001).
Synthesis of Antidepressive Compounds
Further research involved the synthesis of morpholine hydrochloride derivatives with potential antidepressive activity. The study emphasized the synthesis process and the subsequent testing for antidepressant activities, indicating the compound's potential for further investigation in the field of mental health (Yuan, 2012).
Safety and Hazards
特性
IUPAC Name |
2-morpholin-3-yl-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11;/h1-5,11,13H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEDILICRQZHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


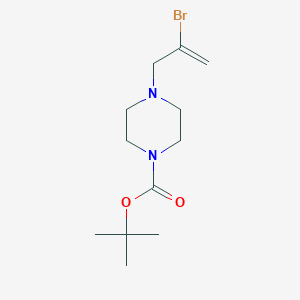
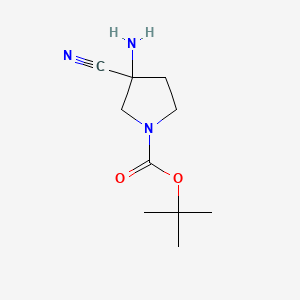

![Carbamic acid, [(methylamino)thioxomethyl]-, 1,1-dimethylethyl ester](/img/structure/B1441400.png)
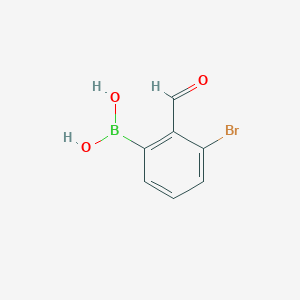
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
